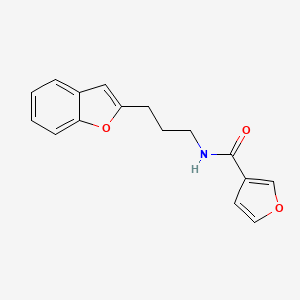

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(13-7-9-19-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)20-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVVZJLBLFLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. This is followed by a one-pot, two-step transamidation procedure to achieve further diversification of the C3-arylated benzofuran products .

Industrial Production Methods

Industrial production methods for such compounds typically involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The specific industrial methods for this compound would likely involve similar strategies to those used in laboratory synthesis but adapted for larger volumes and continuous processing.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide has several scientific research applications:

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Industry: The compound’s unique properties can be leveraged in the development of new materials or as a building block in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and furan rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Furan/Benzofuran Carboxamides

Key Observations :

- Benzothiazole () introduces sulfur, altering electronic properties versus benzofuran’s oxygen, which may affect redox activity or receptor interactions .

Substituent Effects :

Physicochemical and Pharmacological Properties

Table 2: Predicted Properties and Bioactivity

Structure-Activity Relationships (SAR) :

- CK2 Inhibition : Naphtho[2,3-b]furan derivatives (e.g., 00082235) exhibit potent CK2 inhibition, likely due to extended π-system interactions with the kinase’s hydrophobic pocket . The target compound’s smaller benzofuran core may reduce potency unless compensated by optimal substituents.

- Receptor Selectivity : Piperidine-containing benzofuran-2-carboxamides () show high sigma receptor affinity, suggesting that nitrogen-containing substituents are critical for receptor binding. The target compound’s furan-3-carboxamide and benzofuran-propyl chain may favor alternative targets, such as serotonin receptors .

- Antimicrobial Activity: Phenothiazine-propyl analogs () demonstrate that tricyclic systems enhance antimicrobial activity, whereas the target’s bicyclic structure may limit this effect unless paired with electronegative groups .

Contradictions and Uncertainties

- suggests larger aromatic systems enhance CK2 inhibition, while highlights nitrogen substituents for receptor binding. The target compound’s intermediate structure may balance these traits but requires empirical validation.

Biological Activity

N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, material science, and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzofuran moiety linked to a furan-3-carboxamide structure through a propyl chain. The unique structure enhances its pharmacological potential, allowing it to interact with various biological targets.

This compound exhibits several mechanisms of action:

- Catecholaminergic and Serotoninergic Activity : The compound has been noted for its enhancement of catecholaminergic and serotoninergic activity in the brain, which may contribute to its neuroprotective effects.

- Inhibition of Tumor Growth : Research indicates that this compound significantly inhibits tumor growth by affecting key biochemical pathways such as MAPK and Akt/mTOR pathways.

- Antimicrobial Properties : Similar benzofuran derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess these properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines . The introduction of specific substituents on the benzofuran ring has been linked to enhanced activity.

2. Neuroprotective Effects

The neuroprotective effects of benzofurans are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.

3. Antimicrobial Activity

Research indicates that the compound may exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains. For example, related compounds have shown efficacy against pathogens like Candida species and Staphylococcus aureus .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related benzofuran derivatives, compounds were tested against several cancer cell lines. The results indicated that modifications on the benzofuran moiety significantly influenced antiproliferative activity, with some derivatives exhibiting IC50 values in the low micromolar range .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation, but preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature derived from the benzofuran structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(benzofuran-2-yl)propyl)furan-3-carboxamide?

- Methodology : The synthesis typically involves three key steps:

Benzofuran Core Formation : Cyclization of substituted phenols or thiophenol derivatives with electrophiles (e.g., α,β-unsaturated carbonyl compounds) under acidic or basic conditions .

Furan-3-carboxamide Introduction : Coupling the benzofuran intermediate with furan-3-carboxylic acid derivatives (e.g., via amide bond formation using carbodiimide coupling agents like EDC/HOBt) .

Propyl Linker Attachment : Alkylation or nucleophilic substitution to introduce the propyl chain between the benzofuran and carboxamide groups .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzofuran formation | H₂SO₄, 80°C, 6h | 65–75 | |

| Amide coupling | EDC, DMAP, DCM, RT | 80–85 |

Q. How is the compound characterized structurally and functionally?

- Analytical Techniques :

- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, furan C=O at ~160 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 310.12) .

- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .

- Functional Assays : Preliminary bioactivity screening via enzyme inhibition (e.g., COX-2) or receptor-binding assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Challenges : Side reactions during alkylation/amide coupling reduce yields.

- Solutions :

- Flow Chemistry : Continuous flow systems improve reaction control and reduce byproducts .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >98% purity .

- Data-Driven Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Amide Coupling) | 0–5°C | Minimizes racemization |

| Solvent (Benzofuran Cyclization) | Toluene | Enhances regioselectivity |

Q. How to resolve contradictions in reported biological activity (e.g., COX-2 inhibition vs. inactivity)?

- Root Causes :

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter binding .

- Assay Conditions : Variations in enzyme source (human vs. murine) or substrate concentration .

- Validation Strategies :

Comparative SAR Studies : Test derivatives with systematic substituent modifications .

Molecular Docking : Simulate interactions with COX-2 active site (e.g., hydrogen bonding with Arg120/His90 residues) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : SwissADME or ADMETLab for bioavailability, CYP450 interactions .

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (e.g., logP ~2.5 suggests moderate lipophilicity) .

- Key Parameters :

| Property | Predicted Value | Relevance |

|---|---|---|

| logP | 2.3 | Optimal for oral absorption |

| PSA | 85 Ų | Moderate membrane permeability |

Methodological Considerations

Q. What strategies mitigate instability of the furan ring during storage?

- Stabilization Methods :

- Light-Sensitive Storage : Amber vials at –20°C to prevent photodegradation .

- Antioxidants : Add 0.1% BHT to ethanolic solutions to inhibit oxidation .

Q. How to design a SAR study for this compound’s anti-inflammatory activity?

- Design Framework :

Core Modifications : Vary benzofuran substituents (e.g., Cl, OCH₃ at position 5) .

Linker Optimization : Test ethylene vs. propyl chains for flexibility .

Bioisosteres : Replace furan with thiophene or pyrrole .

- Data Collection :

| Derivative | IC₅₀ (COX-2, μM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Parent Compound | 1.2 | 15:1 |

| 5-OCH₃ Analog | 0.8 | 22:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.